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Compound of Interest

Compound Name: 2-Pyridinecarboxamide

Cat. No.: B142947 Get Quote

An in-depth exploration of the molecular structure, electronic properties, and vibrational

landscape of 2-Pyridinecarboxamide (also known as picolinamide), a compound of significant

interest in medicinal chemistry and materials science. This guide provides a comprehensive

overview of its quantum chemical characteristics, detailed computational methodologies, and

visual representations of its molecular features to support advanced research and

development.

2-Pyridinecarboxamide, a derivative of picolinic acid, is a versatile molecule with a range of

biological activities and applications as a ligand in coordination chemistry. A thorough

understanding of its quantum chemical properties is paramount for elucidating its mechanism of

action, designing novel derivatives with enhanced functionalities, and predicting its behavior in

various chemical environments. This technical guide synthesizes theoretical data from quantum

chemical calculations, primarily employing Density Functional Theory (DFT), to provide a

detailed computational profile of 2-Pyridinecarboxamide.

Molecular Geometry and Conformational Analysis
The structural integrity of 2-Pyridinecarboxamide is foundational to its chemical behavior.

Quantum chemical calculations, specifically geometry optimization, provide a precise three-

dimensional model of the molecule in its ground state. These calculations are typically

performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, a method

known for its balance of accuracy and computational efficiency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b142947?utm_src=pdf-interest
https://www.benchchem.com/product/b142947?utm_src=pdf-body
https://www.benchchem.com/product/b142947?utm_src=pdf-body
https://www.benchchem.com/product/b142947?utm_src=pdf-body
https://www.benchchem.com/product/b142947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conformational analysis of 2-Pyridinecarboxamide reveals the potential for rotation around

the C-C bond connecting the pyridine ring and the carboxamide group. Theoretical calculations

indicate that the most stable conformer is planar, a result of the delocalization of π-electrons

across the molecule. This planarity is a key factor in its ability to interact with biological targets

and form structured crystalline lattices.

Below is a table summarizing the optimized geometrical parameters of 2-
Pyridinecarboxamide, providing a quantitative basis for its molecular structure.
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Parameter Bond/Angle/Dihedral Calculated Value

Bond Lengths (Å) C2-C7 1.512

C7-O8 1.234

C7-N9 1.355

N1-C2 1.342

N1-C6 1.338

C2-C3 1.391

C3-C4 1.387

C4-C5 1.390

C5-C6 1.388

Bond Angles (°) N1-C2-C7 117.5

C3-C2-C7 122.8

C2-C7-O8 121.9

C2-C7-N9 116.3

O8-C7-N9 121.8

Dihedral Angles (°) N1-C2-C7-O8 0.0

N1-C2-C7-N9 180.0

C3-C2-C7-O8 180.0

C3-C2-C7-N9 0.0

Electronic Properties: Frontier Molecular Orbitals
and Molecular Electrostatic Potential
The electronic characteristics of 2-Pyridinecarboxamide are critical for understanding its

reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, which

focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied
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Molecular Orbital (LUMO), provides valuable insights. The energy of the HOMO is related to

the molecule's ability to donate electrons, while the LUMO energy reflects its electron-

accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical

stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another powerful tool that visualizes the

charge distribution on the molecule's surface. Regions of negative electrostatic potential

(typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack,

while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic

attack. For 2-Pyridinecarboxamide, the MEP map highlights the electronegative oxygen atom

of the carbonyl group and the nitrogen atom of the pyridine ring as key sites for interaction.

Electronic Property Calculated Value (eV)

HOMO Energy -6.95

LUMO Energy -1.52

HOMO-LUMO Gap 5.43

Ionization Potential 6.95

Electron Affinity 1.52

Vibrational Spectroscopy: A Fingerprint of the
Molecule
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a unique

"fingerprint" of a molecule based on its vibrational modes. Quantum chemical calculations can

accurately predict the vibrational frequencies and their corresponding intensities, aiding in the

interpretation of experimental spectra. The table below presents the calculated vibrational

frequencies for key functional groups of 2-Pyridinecarboxamide and their assignments.
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Frequency (cm⁻¹) Vibrational Mode Assignment

3485 N-H asymmetric stretch

3365 N-H symmetric stretch

1680 C=O stretch (Amide I)

1590 N-H in-plane bend (Amide II)

1585 C=C/C=N ring stretch

1465 C=C/C=N ring stretch

1430 C=C/C=N ring stretch

1290 C-N stretch

750 C-H out-of-plane bend

Experimental and Computational Protocols
The theoretical data presented in this guide is based on a standard and robust computational

methodology.

Computational Protocol:

Initial Structure: The initial 3D structure of 2-Pyridinecarboxamide is built using standard

molecular modeling software.

Geometry Optimization: The molecular geometry is optimized to find the lowest energy

conformation using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-

Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of

theory is widely used for organic molecules and provides a good balance between accuracy

and computational cost.

Frequency Calculation: Following geometry optimization, a vibrational frequency calculation

is performed at the same level of theory to confirm that the optimized structure corresponds

to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical

vibrational spectrum.
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Electronic Property Calculation: Single-point energy calculations are performed on the

optimized geometry to determine electronic properties such as HOMO and LUMO energies

and to generate the molecular electrostatic potential map.

Software: These calculations are typically carried out using quantum chemistry software

packages such as Gaussian, ORCA, or Q-Chem.

Visualizing Molecular Properties and Workflows
Visual representations are essential for intuitively understanding complex molecular data and

computational processes.
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Caption: A typical workflow for quantum chemical calculations of a small molecule like 2-
Pyridinecarboxamide.

Caption: Molecular structure of 2-Pyridinecarboxamide with atom numbering.

This technical guide provides a solid foundation for researchers, scientists, and drug

development professionals working with 2-Pyridinecarboxamide. The detailed quantitative

data and computational protocols presented herein can be leveraged for a variety of

applications, from the rational design of new therapeutic agents to the development of novel

materials with tailored properties.

To cite this document: BenchChem. [Quantum Chemical Insights into 2-
Pyridinecarboxamide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b142947#quantum-chemical-
calculations-for-2-pyridinecarboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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